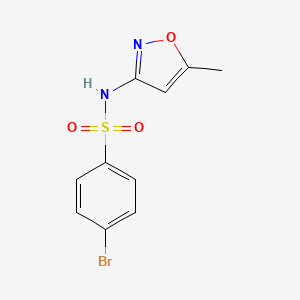

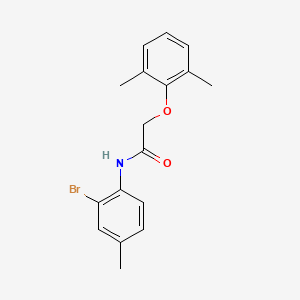

![molecular formula C12H14N2O4 B5552923 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)

4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid involves complex reactions where the structure of the compound is confirmed through various spectroscopic methods including IR, NMR, and X-ray diffraction studies. A notable approach includes the ring-opening reaction of itaconic anhydride with aminophenones (Nayak et al., 2014), and copper-catalyzed cross-coupling reactions (Chen, Hu, & Fu, 2013).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR and DFT methods, have been employed to understand the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the compound. These studies highlight the compound's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015). The molecular geometry and electron localization function have also been studied to identify noncovalent interactions like hydrogen bonding and Van der Waals interactions (Vanasundari et al., 2018).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities have been explored through molecular docking and vibrational studies. These studies indicate the compound's potential in bonding with biological targets and imply its pharmacological importance due to its biological activities (Vanasundari et al., 2018).

Physical Properties Analysis

Physical properties such as thermal stability and absorption wavelengths have been assessed through thermal analysis and UV-Vis spectrophotometry. These properties are crucial for understanding the compound's behavior under different physical conditions (Nayak et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards electrophilic attacks and potential as a nonlinear optical material, have been investigated. Studies suggest that the compound's segments are prone to electrophilic attacks, which is critical for its reactivity and interactions at the molecular level (Mary et al., 2017).

Aplicaciones Científicas De Investigación

Betalains: Chemistry and Biochemistry

Betalains are vacuolar pigments found in the Caryophyllales, with betalamic acid being a core structure. These compounds serve as chemosystematic markers and have potential in pigment production for commercial extraction. Their synthesis involves hydroxylation of tyrosine to DOPA, leading to betalamic acid formation, indicating a pathway for bioengineering pigment synthesis (Khan & Giridhar, 2015).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, and anti-inflammatory activities. Its effects on lipid and glucose metabolism highlight the importance of dietary polyphenols in treating metabolic disorders. This underscores the potential of similar compounds for nutraceutical applications (Naveed et al., 2018).

TOAC in Peptide Studies

The paramagnetic amino acid TOAC, used in peptide synthesis, illustrates the utility of amino acid derivatives in studying peptide structure and dynamics. Applications in EPR spectroscopy and peptide-membrane interactions showcase the versatility of amino acid derivatives in biochemical research (Schreier et al., 2012).

p-Coumaric Acid: Bioactivities

p-Coumaric acid, a phenolic compound, demonstrates various biological activities, including antimicrobial and anti-inflammatory effects. This suggests the potential of structurally related compounds in enhancing health and treating diseases (Pei et al., 2016).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Research on the inhibitory effects of carboxylic acids on microbial biocatalysts highlights the importance of understanding molecular interactions in bioprocessing and fermentation. This knowledge can aid in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).

Propiedades

IUPAC Name |

4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c13-10(15)7-8-1-3-9(4-2-8)14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H2,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKUGPOBEWLRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)